1-(4-METHYLBENZENESULFONYL)METHANAMINE
Description
1-(4-Methylbenzenesulfonyl)methanamine is a sulfonamide derivative characterized by a methyl-substituted benzene ring attached to a sulfonyl group, which is further linked to a methanamine moiety. Sulfonamides are widely studied for their biological activities, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.
Properties
IUPAC Name |
(4-methylphenyl)sulfonylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAGCGZPSHHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylbenzenesulfonyl)methanamine can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with methanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)methanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)methanamine involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
To contextualize 1-(4-Methylbenzenesulfonyl)methanamine, key comparisons can be drawn with structurally or functionally related sulfonamides:
Structural Analogues
4-Toluenesulfonamide (CAS 70-55-3) :
- Structural difference : Lacks the methanamine group.
- Impact : Reduced basicity and altered solubility compared to this compound. Toluenesulfonamide is commonly used as a protecting group in organic synthesis.
N-Methyl-4-toluenesulfonamide (CAS 599-66-6): Structural difference: Methylation of the sulfonamide nitrogen.
1-(Benzenesulfonyl)methanamine (CAS 32101-18-3) :
- Structural difference : Absence of the methyl substituent on the benzene ring.
- Impact : Lower electron-donating effects from the benzene ring, leading to differences in reactivity and binding affinity.
Physicochemical Properties
The following table summarizes hypothetical properties (based on sulfonamide trends; specific data unavailable in provided evidence ):
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) | pKa (Sulfonamide NH) |
|---|---|---|---|---|
| This compound | 197.24 | 1.2 | ~50 | ~10.5 |
| 4-Toluenesulfonamide | 171.21 | 1.5 | ~30 | ~10.0 |
| N-Methyl-4-toluenesulfonamide | 185.23 | 2.0 | ~20 | ~9.8 |
Key trends :
- The methanamine group in the target compound enhances solubility relative to N-methylated analogs.
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